Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate
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Overview
Description
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate: is an organosulfur compound with the chemical formula C_8H_14Cl_2O_3S_2 This compound is characterized by the presence of two 2-chloroethylsulfanyl groups attached to a central carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylene and Sulfur Dichloride Reaction: One of the primary methods for synthesizing compounds similar to Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the reaction of ethylene with sulfur dichloride.
Thiodiglycol and Phosphorus Trichloride Reaction: Another method involves the reaction of thiodiglycol with phosphorus trichloride, resulting in the formation of the desired compound through a substitution reaction.
Concentrated Hydrochloric Acid and Thiodiglycol Reaction: The reaction of concentrated hydrochloric acid with thiodiglycol is also used to produce compounds similar to this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Biological Studies: The compound is used in studies related to its reactivity and interactions with biological molecules.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Mechanism of Action: The mechanism of action of Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the formation of electrophilic species upon nucleophilic attack. These electrophilic species can readily react with macromolecules such as DNA, RNA, and proteins, leading to various biological effects .
Molecular Targets and Pathways:
DNA Cross-linking: The compound can cross-link DNA molecules, interfering with cellular processes.
Protein Interaction: It can interact with proteins, affecting their function and structure.
Comparison with Similar Compounds
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl) ether: Another related compound with similar chemical properties.
Nitrogen Mustards: Compounds like mechlorethamine, which have similar alkylating properties.
Uniqueness: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is unique due to its carbonate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
90436-58-1 |
---|---|
Molecular Formula |
C9H16Cl2O3S2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
bis[2-(2-chloroethylsulfanyl)ethyl] carbonate |
InChI |
InChI=1S/C9H16Cl2O3S2/c10-1-5-15-7-3-13-9(12)14-4-8-16-6-2-11/h1-8H2 |
InChI Key |
GCYDTZGFKPBCOL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCl)OC(=O)OCCSCCCl |
Origin of Product |
United States |
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